O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine
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Overview
Description
O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine: is a chemical compound used primarily in organic synthesis and peptide chemistry. It is a derivative of L-homoserine, modified with tert-butyldimethylsilyl and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
Target of Action
O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is a chemical compound used in the synthesis of peptides and proteins. It is primarily targeted towards the formation of peptide bonds, which are the primary structural components of proteins .
Mode of Action
The compound this compound acts as a protecting group in peptide synthesis. It protects the hydroxyl group during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond . The tert-butyldimethylsilyl (TBDMS) group is particularly stable, making it an effective protecting group .
Biochemical Pathways
In the biochemical pathway of peptide synthesis, this compound plays a crucial role. It is involved in the formation of peptide bonds, which are essential for the structure and function of proteins. The compound’s role in these pathways ensures the correct assembly of amino acids into proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on its use in a laboratory settingIts stability and reactivity are crucial for its effectiveness as a protecting group .
Result of Action
The result of the action of this compound is the successful synthesis of peptides and proteins. By protecting the hydroxyl group during synthesis, it ensures the correct formation of peptide bonds and prevents unwanted side reactions. This leads to the successful production of the desired peptide or protein .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is sensitive to moisture, requiring storage in a cool, dry, and well-ventilated condition . Additionally, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment. Understanding these factors is crucial for optimizing the conditions for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine typically involves the protection of the hydroxyl group of L-homoserine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The Fmoc group is introduced by reacting the TBDMS-protected L-homoserine with Fmoc-Cl in the presence of a base like sodium carbonate or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the stoichiometry of reagents. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the protecting groups.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the free hydroxyl and amine groups .
Scientific Research Applications
O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials
Comparison with Similar Compounds
O-(tert-Butyldimethylsilyl)-L-homoserine: Similar structure but lacks the Fmoc group.
N-Fmoc-L-homoserine: Similar structure but lacks the tert-butyldimethylsilyl group.
tert-Butyldiphenylsilyl-L-homoserine: Uses tert-butyldiphenylsilyl as the protecting group instead of tert-butyldimethylsilyl
Uniqueness: O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is unique due to the combination of both tert-butyldimethylsilyl and Fmoc protecting groups. This dual protection enhances its stability and versatility in synthetic applications, making it a preferred choice for complex peptide synthesis .
Properties
IUPAC Name |
(2S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5Si/c1-25(2,3)32(4,5)31-15-14-22(23(27)28)26-24(29)30-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVNYIRAWWXDCG-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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